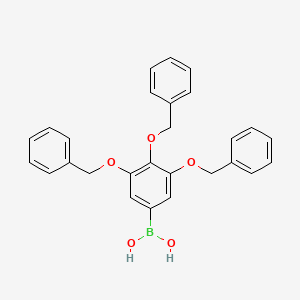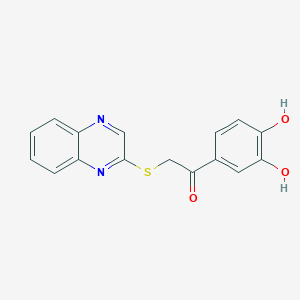
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is a complex organic compound that features both a dihydroxyphenyl group and a quinoxalinylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can be synthesized through a multi-step process involving the following key steps:
Formation of the 3,4-Dihydroxyphenyl Intermediate: This step typically involves the hydroxylation of a phenyl precursor under controlled conditions.
Synthesis of the Quinoxalin-2-ylsulfanyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted phenyl or quinoxaline derivatives.
科学的研究の応用
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Use as a probe to study biochemical pathways and interactions.
作用機序
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group may participate in redox reactions, while the quinoxalinylsulfanyl group may interact with sulfur-containing biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylthio)ethan-1-one: Similar structure but with a thioether linkage.
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylamino)ethan-1-one: Similar structure but with an amino linkage.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is unique due to the presence of both dihydroxyphenyl and quinoxalinylsulfanyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H12N2O3S |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)-2-quinoxalin-2-ylsulfanylethanone |
InChI |
InChI=1S/C16H12N2O3S/c19-13-6-5-10(7-14(13)20)15(21)9-22-16-8-17-11-3-1-2-4-12(11)18-16/h1-8,19-20H,9H2 |
InChIキー |
FCTUOJFJMGJNFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
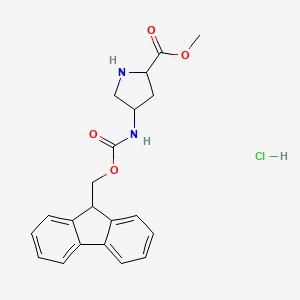
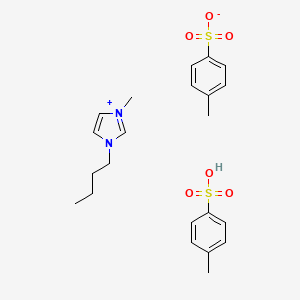
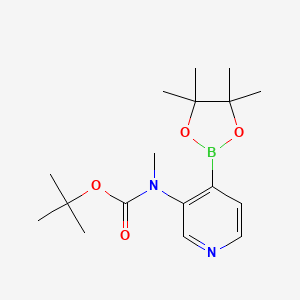
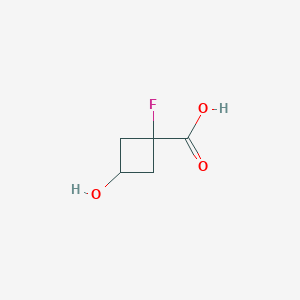
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)

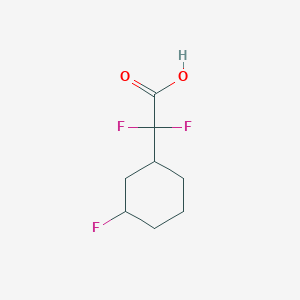

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
